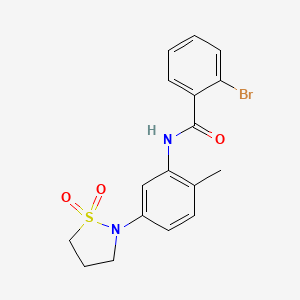

2-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c1-12-7-8-13(20-9-4-10-24(20,22)23)11-16(12)19-17(21)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVNWMZGCJQLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide typically involves multiple steps:

Formation of the 1,1-dioxidoisothiazolidinyl moiety: This can be achieved by reacting a suitable amine with sulfur dioxide and an oxidizing agent.

Amide bond formation: The final step involves coupling the brominated intermediate with 2-methylbenzoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxidoisothiazolidinyl moiety.

Reduction: Reduction reactions can target the bromine atom or the amide group.

Substitution: The bromine atom can be substituted by nucleophiles in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include dehalogenated compounds or reduced amides.

Substitution: Products will vary depending on the nucleophile used, resulting in new functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that 2-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism of action appears to involve disruption of microbial cell membranes, which is a promising avenue for further investigation .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, suggesting that it may interfere with critical cellular pathways involved in tumor growth. The presence of the isothiazolidinone moiety is believed to enhance its bioactivity, providing a scaffold for further modifications to improve efficacy and selectivity against cancer cells .

Material Science Applications

Polymer Chemistry

The compound has been investigated as a potential additive in polymer formulations. Its bromine content can enhance flame retardancy in polymer matrices, making it suitable for applications in the production of safer materials for construction and consumer products. The incorporation of this compound into polymer blends has shown improved thermal stability and mechanical properties .

Nanotechnology

In nanotechnology, this compound is being studied for its potential use in the synthesis of nanoparticles. Its ability to stabilize metal ions during reduction processes could lead to the development of novel nanomaterials with tailored properties for applications in electronics and catalysis. Preliminary results suggest that nanoparticles synthesized using this compound exhibit enhanced catalytic activity compared to traditional methods .

Environmental Applications

Pollution Remediation

The compound's unique chemical structure has prompted research into its use in environmental remediation processes. Its ability to adsorb heavy metals from contaminated water sources has been documented, indicating potential applications in water treatment technologies. Studies have shown that modified forms of this compound can effectively sequester toxic metals such as lead and cadmium from aqueous solutions .

Biodegradation Studies

Research into the biodegradability of this compound has revealed insights into its environmental impact. Biodegradation experiments indicate that certain microbial strains can metabolize this compound, suggesting that it may not persist indefinitely in the environment. This property is crucial for assessing its safety and sustainability as an industrial chemical .

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The 1,1-dioxidoisothiazolidinyl moiety could play a role in binding to specific molecular targets, while the bromine atom might be involved in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related benzamide derivatives, focusing on substituent variations, heterocyclic motifs, and inferred biological implications.

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Diversity: The target compound’s 1,1-dioxidoisothiazolidin group distinguishes it from analogs with spiro-thiazolidinones (e.g., ), isoxazoles (e.g., ), or isoquinolines (e.g., ). Sulfone groups, as in the target compound, may confer enhanced polarity and hydrogen-bonding capacity compared to non-sulfonated heterocycles. Isoxazole and thiazole derivatives (e.g., ) often exhibit strong pharmacokinetic profiles due to metabolic stability, whereas isoquinoline-containing analogs (e.g., ) are explored for DNA-intercalating properties.

Methyl groups (as in the 2-methylphenyl of the target compound) are common in medicinal chemistry to modulate lipophilicity and steric effects.

Biological Implications: Compounds with spiro-thiazolidinones () are often screened for antimicrobial activity due to their structural resemblance to β-lactam antibiotics. Isoxazole derivatives () are frequently optimized for kinase inhibition, aligning with their stated use in cancer and viral infections. The absence of explicit biological data for the target compound necessitates caution, though its sulfone group may align with protease or phosphatase inhibition pathways.

Biological Activity

2-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including antitumor and antimicrobial properties, through a review of relevant studies and data.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 360.22 g/mol. The structure features a bromine atom, an isothiazolidine moiety, and a benzamide functional group, which may contribute to its biological activities.

Antitumor Activity

Recent studies have investigated the antitumor potential of various compounds related to benzamide derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .

Key Findings:

- Cytotoxicity Assays: Compounds were tested using MTS cytotoxicity assays, revealing that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines.

- Mechanism of Action: The proposed mechanism involves DNA binding and disruption of cellular proliferation pathways. Compounds predominantly bind within the minor groove of DNA, affecting gene expression related to cell cycle regulation.

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| This compound | A549 | 5.12 ± 0.45 | 2D |

| This compound | HCC827 | 7.23 ± 0.67 | 3D |

| This compound | NCI-H358 | 6.78 ± 0.55 | 2D |

Antimicrobial Activity

The antimicrobial properties of related compounds have also been evaluated against various bacterial strains. The benzamide derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

Testing Methodology:

- Broth Microdilution: This method was used to determine the minimum inhibitory concentration (MIC) for several bacterial strains.

Results Summary:

- Compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness at low concentrations.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Case Studies

- Study on Structural Analogues: A study evaluated the biological activity of structurally similar benzamide derivatives. It was found that modifications in the side chains significantly influenced their cytotoxicity and antimicrobial efficacy.

- In Vivo Studies: Preliminary in vivo studies using murine models indicated that certain derivatives led to tumor regression without significant toxicity to normal tissues, suggesting a favorable therapeutic index.

Q & A

Q. Basic

- Use fume hoods to handle pyridine (toxic) and brominated intermediates (lachrymatory).

- Avoid skin contact with benzoyl chloride derivatives; wear nitrile gloves and safety goggles .

- Neutralize acidic waste with NaHCO₃ before disposal .

How does the electronic nature of substituents on the phenyl ring affect the compound’s enzyme inhibition efficacy?

Advanced

Electron-withdrawing groups (e.g., Br, NO₂) enhance electrophilicity, potentially improving binding to enzyme active sites. For example, the bromine atom in the title compound may increase affinity for the PFOR enzyme’s hydrophobic pocket . Computational docking studies (e.g., AutoDock Vina) can predict substituent effects, while Hammett σ constants quantify electronic contributions .

What strategies optimize reaction yields when introducing the 1,1-dioxidoisothiazolidin-2-yl group?

Q. Basic

- Use fresh DMAP (catalyst) to accelerate nucleophilic substitution at the aniline position.

- Control reaction temperature (80–100°C) to prevent decomposition of the sulfone group .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) before coupling .

How can researchers validate the absence of polymorphic forms in crystallized batches?

Q. Advanced

- Perform powder X-ray diffraction (PXRD) to compare experimental patterns with single-crystal data .

- Conduct DSC/TGA to identify thermal events (e.g., melting points, decomposition) unique to each polymorph.

- Solvent screening (e.g., methanol vs. acetonitrile) during recrystallization can suppress polymorphism .

What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Q. Advanced

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) using CHARMM or GROMACS .

- QSAR Models : Corrogate substituent effects with bioactivity data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.